molecular formula C22H28FNaO7S B570781 Desoximetasone 21-Sulfate Sodium Salt CAS No. 23638-54-2

Desoximetasone 21-Sulfate Sodium Salt

Cat. No.: B570781
CAS No.: 23638-54-2
M. Wt: 478.507
InChI Key: VXFGTSISVFNVQV-YSLVRQEHSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desoximetasone 21-Sulfate Sodium Salt (CAS 23638-54-2) is a sulfated derivative of desoximetasone, a synthetic glucocorticoid. It is primarily used as a reference standard or impurity in pharmaceutical research to analyze the purity and stability of desoximetasone-based formulations . Structurally, it features a sulfate group esterified at the C21 position of the steroid backbone (Figure 1), enhancing its water solubility compared to the parent compound. This modification alters its pharmacokinetic properties, including absorption and metabolism, which are critical for quality control in drug development .

Properties

CAS No.

23638-54-2

Molecular Formula

C22H28FNaO7S

Molecular Weight

478.507

IUPAC Name

sodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate

InChI

InChI=1S/C22H29FO7S.Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-21(13,3)22(15,23)18(26)10-20(16,2)19(12)17(25)11-30-31(27,28)29;/h6-7,9,12,15-16,18-19,26H,4-5,8,10-11H2,1-3H3,(H,27,28,29);/q;+1/p-1/t12-,15+,16+,18+,19-,20+,21+,22+;/m1./s1

InChI Key

VXFGTSISVFNVQV-YSLVRQEHSA-M

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COS(=O)(=O)[O-])C)O)F)C.[Na+]

Synonyms

9-Fluoro-11β,21-dihydroxy-16α-methyl-Pregna-1,4-diene-3,20-dione 21-(Hydrogen sulfate) Sodium Salt; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desoximetasone 21-Sulfate Sodium Salt involves the sulfonation of Desoximetasone. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective sulfonation at the 21-position of the Desoximetasone molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Desoximetasone 21-Sulfate Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Desoximetasone 21-Sulfate Sodium Salt is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. Its applications include:

Mechanism of Action

The mechanism of action of Desoximetasone 21-Sulfate Sodium Salt involves the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. These proteins inhibit the release of arachidonic acid, a precursor of inflammatory mediators such as prostaglandins and leukotrienes. This results in the suppression of inflammation and immune responses at the molecular level.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular formula: $ \text{C}{22}\text{H}{29}\text{FO}_7\text{S} \cdot \text{Na} $
  • Molecular weight: ~478.5 g/mol (exact value varies by isotopic purity)
  • Regulatory status: Classified as a controlled product with restricted handling due to its short shelf life and research-only designation .

Comparison with Structurally Similar Compounds

Dexamethasone 21-Sulfate Sodium Salt

Structural and Functional Differences :

  • Molecular formula : $ \text{C}{22}\text{H}{28}\text{FNa}2\text{O}8\text{P} $ (dexamethasone phosphate disodium salt) vs. $ \text{C}{22}\text{H}{29}\text{FO}_7\text{S} \cdot \text{Na} $ (desoximetasone sulfate) .
  • Therapeutic use: Dexamethasone 21-sulfate is designed for colon-targeted delivery in inflammatory bowel disease, leveraging sulfate ester hydrolysis by colonic bacteria .
  • Pharmacokinetics : Dexamethasone sulfate exhibits delayed systemic absorption due to its prodrug design, whereas desoximetasone sulfate is rapidly metabolized in vitro .

Table 1: Key Comparative Data

Parameter Desoximetasone 21-Sulfate Sodium Salt Dexamethasone 21-Sulfate Sodium Salt
CAS Number 23638-54-2 2392-39-4
Molecular Weight (g/mol) 478.5 516.4
Primary Use Research impurity Colon-targeted therapy
Regulatory Approval None (research-only) Approved for ophthalmic/systemic use
Stability Short shelf life (~6 months) Stable under refrigeration
References

Hydrocortisone 21-Hemisuccinate Sodium Salt

Comparison Highlights :

  • Structural distinction : Hydrocortisone 21-hemisuccinate contains a succinate ester at C21, whereas desoximetasone 21-sulfate uses a sulfate group. This difference impacts solubility and metabolic pathways .
  • Therapeutic role : Hydrocortisone derivatives are used for adrenal insufficiency and inflammatory conditions, while desoximetasone sulfate is restricted to analytical applications .
  • Handling requirements : Hydrocortisone sodium succinate has fewer storage restrictions compared to desoximetasone sulfate, which requires controlled production (made-to-order) and expedited handling .

Prednisone 21-Sulfate Ester Sodium Salt

Key Differences :

  • Molecular structure : Prednisone 21-sulfate (CAS 113092-08-3) lacks the fluorine atom present in desoximetasone, reducing glucocorticoid receptor affinity .
  • Applications : Prednisone sulfate is used as a secondary reference standard in pharmacokinetic studies, whereas desoximetasone sulfate is employed in impurity profiling .

Pharmacokinetic and Stability Considerations

  • Desoximetasone 21-Sulfate : Rapid hydrolysis in aqueous environments limits its utility in sustained-release formulations. Stability studies indicate degradation at room temperature (>25°C) .
  • Dexamethasone 21-Phosphate : Enhanced stability due to phosphate esterification; widely used in injectable formulations with a shelf life of 24 months .

Table 2: Stability and Handling Comparison

Compound Shelf Life Storage Conditions Handling Restrictions
Desoximetasone 21-Sulfate Sodium 6 months -20°C, desiccated Controlled production
Dexamethasone Sodium Phosphate 24 months 2–8°C Standard pharmaceutical
Hydrocortisone 21-Hemisuccinate 12 months Room temperature General laboratory use
References

Research and Clinical Implications

  • Targeted Delivery: Dexamethasone 21-sulfate’s colon-specific activation demonstrates superior therapeutic efficacy in rat colitis models compared to non-esterified dexamethasone .
  • Analytical Challenges : Desoximetasone 21-sulfate requires advanced chromatographic methods (e.g., HPLC with UV detection) for quantification due to its low abundance in formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.